Losartan Butyl Ether

Description

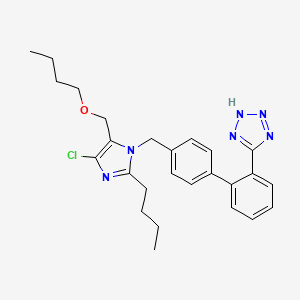

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H31ClN6O |

|---|---|

Molecular Weight |

479.0 g/mol |

IUPAC Name |

5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-2H-tetrazole |

InChI |

InChI=1S/C26H31ClN6O/c1-3-5-11-24-28-25(27)23(18-34-16-6-4-2)33(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,3-6,11,16-18H2,1-2H3,(H,29,30,31,32) |

InChI Key |

YKAYFFJXBKLBQY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)COCCCC)Cl |

Origin of Product |

United States |

Mechanistic Studies on the Formation of Losartan Butyl Ether

Exploration of Synthetic Pathways Leading to Losartan Butyl Ether Formation

The formation of this compound is not a desired reaction but a side reaction that can occur during the multi-step synthesis of Losartan. The core of this transformation involves the conversion of the primary hydroxyl group of the 5-(hydroxymethyl)imidazole moiety into a butyl ether. This typically occurs when a source of butanol or a reactive butyl species is present under conditions that activate the hydroxyl group for a nucleophilic substitution reaction.

Role of Losartan Precursors and Intermediates (e.g., 5-(hydroxymethyl)imidazole moiety)

The key precursor involved in the formation of this compound is the Losartan molecule itself or its immediate protected precursor, which contains the 2-butyl-4-chloro-5-(hydroxymethyl)imidazole core structure. epo.orgnih.gov The primary alcohol functional group, -CH₂OH, at the 5-position of the imidazole (B134444) ring is the critical reactive site.

This hydroxyl group is susceptible to chemical modification. For instance, in the development of novel Losartan derivatives for molecular imaging, this hydroxyl group is intentionally targeted for O-alkylation to introduce other functional groups. nih.gov This inherent reactivity means that under certain process conditions during large-scale manufacturing, the same hydroxyl group can react with butyl-containing species present in the reaction mixture to form the corresponding ether impurity.

Specific Reaction Conditions Favoring Ether Linkage Formation

The formation of an ether from an alcohol can proceed through several mechanisms, most commonly involving nucleophilic substitution. The specific conditions employed during the synthesis of Losartan, particularly in the later stages involving the deprotection of the tetrazole ring or the purification of the final product, can inadvertently promote this side reaction.

The synthesis of Losartan involves several nucleophilic substitution steps. A primary example is the coupling of the imidazole moiety with the biphenyl-methyl bromide component. asianpubs.orgmdpi.com The formation of this compound is also a nucleophilic substitution reaction. Two plausible pathways exist:

Sɴ2 Pathway: A butoxide ion (formed from butanol under basic conditions) acts as a nucleophile, attacking the carbon of the 5-(hydroxymethyl) group. This pathway would require the hydroxyl group to be converted into a better leaving group first, such as a tosylate or a halide, which is not a standard step in the main Losartan synthesis but could occur as a minor side reaction. A more direct Sɴ2 reaction involves the deprotonation of the 5-hydroxyl group with a strong base like sodium hydride (NaH), followed by reaction with a butyl halide. This specific reaction is utilized for the controlled synthesis of analogous ethers. nih.gov

Sɴ1 Pathway: Under strong acidic conditions, such as those used for the deprotection of trityl-losartan, the 5-hydroxyl group can be protonated. units.itnewdrugapprovals.org This protonated hydroxyl group becomes a good leaving group (water). Its departure would form a primary carbocation on the imidazole ring, which is generally unstable. However, resonance stabilization from the imidazole ring could facilitate its transient formation, allowing it to be subsequently attacked by a nucleophile like n-butanol, if present as a solvent or co-solvent.

The table below summarizes findings from a study on the analogous O-alkylation of the 5-(hydroxymethyl) group on a protected Losartan intermediate, illustrating the conditions for a nucleophilic substitution reaction.

| Reactant | Base | Alkylating Agent | Temperature (°C) | Time (h) | Product Yield | Reference |

|---|---|---|---|---|---|---|

| Trityl-Protected Losartan | NaH | 2-fluoroethyl tosylate | 80 | 2 | 33% | nih.gov |

The final step in many Losartan syntheses is the acidic deprotection of Trityl-Losartan (a precursor where the tetrazole ring is protected by a triphenylmethyl or 'trityl' group). newdrugapprovals.orggoogle.com This step commonly uses acids like hydrochloric acid or sulfuric acid in a solvent mixture. units.itnewdrugapprovals.org The byproduct of this reaction is triphenylmethanol. google.com

If a butyl-containing alcohol, such as n-butanol or tert-butanol, is used as a solvent or is present as an impurity during this acidic deprotection, it can compete with water to attack the intermediate carbocation (as described in the Sɴ1 pathway) or participate in an acid-catalyzed etherification with the 5-(hydroxymethyl) group of the deprotected Losartan. The use of potassium tertiary butoxide as a base in earlier steps could also potentially serve as a source for butyl moieties under certain conditions. googleapis.comgoogle.com

The choice of solvent is paramount in preventing or promoting the formation of this compound. The direct use of n-butanol as a reaction or crystallization solvent in any step after the formation of the 5-(hydroxymethyl)imidazole moiety creates a significant risk. For instance, some procedures may use n-butanol for dilution or extraction. googleapis.com

| Parameter | Condition/Reagent | Potential Role in Etherification | Reference |

|---|---|---|---|

| Solvent | n-Butanol | Direct reactant in acid-catalyzed etherification. | googleapis.com |

| Reagent | Potassium tert-butoxide | Source of butoxide/tert-butanol under certain conditions. | googleapis.comgoogle.com |

| Catalyst | Strong Acid (e.g., HCl, H₂SO₄) | Catalyzes ether formation by protonating the hydroxyl group. | units.itnewdrugapprovals.org |

| Temperature | Elevated (e.g., >80°C) | Increases reaction rate, favoring byproduct formation. | nih.gov |

Controlled Synthesis Methodologies for this compound as a Reference Standard

To accurately quantify this compound in bulk batches of Losartan, a pure sample of the impurity is required as a reference standard. The controlled synthesis of this compound would mirror the intentional O-alkylation of Losartan's 5-(hydroxymethyl) group.

A common synthetic strategy involves a bimolecular nucleophilic substitution (Sɴ2) reaction. This can be achieved by:

Protecting the acidic tetrazole group of Losartan, often with a trityl group, to prevent side reactions. nih.gov

Treating the N-trityl Losartan with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like N,N-Dimethylformamide (DMF). The base deprotonates the primary alcohol of the 5-(hydroxymethyl) group, forming a potent alkoxide nucleophile.

Adding a suitable alkylating agent, such as 1-bromobutane (B133212) or butyl tosylate, to the reaction mixture. The alkoxide then displaces the bromide or tosylate leaving group, forming the butyl ether linkage.

Finally, the trityl protecting group is removed under acidic conditions to yield the desired this compound.

This targeted approach ensures the specific and high-yield formation of the desired ether, providing the high-purity material necessary for its use as an analytical reference standard. simsonpharma.com

Laboratory-Scale Synthesis for Characterization and Analytical Use

The synthesis of process-related impurities such as this compound is crucial for the development and validation of analytical methods used in quality control of the final drug substance. asianpubs.orgresearchgate.net Having a pure reference standard of the impurity allows for its unambiguous identification and quantification in batches of Losartan. While specific, detailed synthetic routes for this compound are not extensively published in peer-reviewed literature, a general strategy for its laboratory-scale synthesis can be devised based on standard organic chemistry principles and known syntheses of similar Losartan derivatives.

An unambiguous laboratory synthesis would likely involve the direct butylation of Losartan's primary alcohol group. This could be achieved through a Williamson ether synthesis, where the hydroxyl group of Losartan is first deprotonated with a suitable base to form an alkoxide, which is then reacted with a butyl halide (e.g., butyl bromide or butyl iodide).

Alternatively, a more controlled synthesis might involve preparing a key intermediate, such as 2-butyl-4-chloro-5-(butoxymethyl)-1H-imidazole, and then coupling it with the biphenyl (B1667301) tetrazole side chain, N-(triphenylmethyl)-5-[4'-(bromomethyl)-(1,1'-biphenyl)-2-yl]tetrazole, a common intermediate in Losartan synthesis. asianpubs.org This multi-step approach ensures the specific formation of the desired ether and avoids side reactions on the main Losartan molecule.

Following the synthesis, purification is typically performed using chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), to isolate the impurity with a high degree of purity required for an analytical standard. nih.govresearchgate.net The structure of the synthesized this compound is then confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to ensure it matches the impurity found in the API.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | 5-[2-[4-[[5-(butoxymethyl)-2-butyl-4-chloroimidazol-1-yl]methyl]phenyl]phenyl]-1H-tetrazole lgcstandards.com |

| CAS Number | 2204442-78-2 lgcstandards.comsimsonpharma.comglppharmastandards.com |

| Molecular Formula | C26H31ClN6O simsonpharma.com |

| Molecular Weight | 479.03 g/mol simsonpharma.com |

| Appearance | Solid |

Degradation and Stability Studies of Losartan Butyl Ether

Investigating Oxidative Degradation Mechanisms of the Butyl Ether Moiety

Oxidative degradation is a significant pathway for the degradation of many pharmaceutical compounds, including Losartan. semanticscholar.orgnih.gov The introduction of a butyl ether group in place of the primary alcohol in Losartan can influence its susceptibility to oxidation.

The ether linkage in Losartan Butyl Ether is a potential site for oxidative attack. Ethers are known to be susceptible to oxidation, which can be initiated by various reactive oxygen species (ROS), including hydroxyl radicals (•OH). Hydroxyl radicals are highly reactive and can abstract a hydrogen atom from the carbon atom adjacent to the ether oxygen. This would lead to the formation of a carbon-centered radical, which can then undergo further reactions.

Other oxidants, such as hydrogen peroxide (H₂O₂), peroxy radicals, and singlet oxygen, could also contribute to the degradation of the butyl ether moiety, although likely at a slower rate compared to hydroxyl radicals. mdpi.com The presence of trace metals can also catalyze oxidative reactions. Studies on Losartan have shown its degradation in the presence of H₂O₂. semanticscholar.orgresearchgate.net

Direct experimental identification of oxidative degradation products for this compound is not documented. However, based on the principles of organic chemistry, several potential degradation products can be hypothesized.

The initial attack by a hydroxyl radical on the α-carbon of the ether could lead to the formation of a hemiacetal-like intermediate, which is generally unstable and can decompose. This decomposition could lead to the cleavage of the ether bond, resulting in the formation of Losartan (with its primary alcohol group restored) and butyraldehyde (B50154). The butyraldehyde could be further oxidized to butyric acid.

Another potential pathway involves the oxidation of the butyl chain itself, away from the ether linkage, leading to hydroxylated or carbonylated derivatives of this compound. The imidazole (B134444) ring and the biphenyl (B1667301) tetrazole moiety of the molecule, which are known to be susceptible to oxidation in the parent Losartan, would also be expected to be sites of oxidative degradation in this compound. nih.govresearchgate.net

Table 1: Potential Oxidative Degradation Products of this compound (Hypothetical)

| Potential Degradation Product | Potential Formation Pathway |

| Losartan | Cleavage of the ether bond. |

| Butyraldehyde | Cleavage of the ether bond. |

| Butyric Acid | Oxidation of butyraldehyde. |

| Hydroxylated this compound | Oxidation of the butyl chain or aromatic rings. |

| Losartan Aldehyde (from the core) | Oxidation of the parent molecule structure. |

Hydrolytic Stability of the Ether Bond in Aqueous and Non-Aqueous Environments

Hydrolysis is the process of degradation involving water. The stability of a compound in aqueous solutions across different pH values is a critical parameter.

Ethers are generally considered to be chemically stable towards hydrolysis under neutral and basic conditions. However, under acidic conditions, particularly with strong acids and elevated temperatures, the ether bond can be cleaved. The mechanism involves the protonation of the ether oxygen, making the adjacent carbon atom more susceptible to nucleophilic attack by water.

For this compound, significant hydrolysis of the ether bond would not be expected under typical physiological pH conditions (around pH 7.4) or in neutral aqueous solutions. Studies on Losartan potassium have shown it to be relatively stable in neutral and alkaline solutions but susceptible to degradation under acidic conditions. walshmedicalmedia.comnih.gov It is plausible that the ether linkage in this compound would exhibit similar stability, being more prone to cleavage under strong acidic conditions. In non-aqueous environments, the risk of hydrolytic degradation is minimal.

Photodegradation Behavior and Light-Induced Transformations

Photodegradation involves the degradation of a molecule upon exposure to light, particularly ultraviolet (UV) radiation. Losartan itself has been shown to be susceptible to photodegradation. nih.gov The chromophores present in the Losartan molecule, such as the imidazole and biphenyl tetrazole systems, can absorb light energy, leading to the formation of excited states that can then undergo chemical reactions.

The presence of the butyl ether group is not expected to significantly alter the primary light-absorbing characteristics of the molecule. Therefore, this compound would likely exhibit photodegradation pathways similar to those of Losartan. These pathways could involve the degradation of the imidazole ring and transformations of the tetrazole group. nih.gov Photosensitized oxidation, where light energy is transferred to molecular oxygen to create highly reactive singlet oxygen, is a known degradation mechanism for Losartan and would likely affect this compound as well.

Table 2: Factors Influencing Photodegradation of this compound (Hypothetical)

| Factor | Potential Impact |

| Wavelength of Light | UV light is expected to be more degradative than visible light. |

| Presence of Oxygen | Can lead to photo-oxidative degradation. |

| Presence of Photosensitizers | Can accelerate photodegradation. |

| Formulation Excipients | Some excipients may offer photoprotection, while others may act as photosensitizers. |

Thermal Stability and Accelerated Degradation Kinetics

Thermal stability studies are performed to evaluate the effect of temperature on a drug substance. Losartan potassium is reported to be thermally stable up to certain temperatures, with decomposition occurring at higher temperatures. walshmedicalmedia.com

The ether bond in this compound is generally thermally stable. Therefore, the thermal degradation of this compound is likely to be dictated by the thermal stability of the core Losartan structure. Accelerated stability studies, where the compound is exposed to elevated temperatures (e.g., 40°C, 60°C, 80°C), would be necessary to determine its degradation kinetics. In the absence of experimental data, it is hypothesized that the degradation would follow a specific kinetic model, which could be zero-order, first-order, or a more complex model depending on the degradation mechanism.

Kinetic Modeling of this compound Degradation Processes

To predict the shelf-life and understand the rate of degradation of this compound, kinetic modeling of its degradation processes would be required. This involves collecting data on the concentration of the compound over time under various stress conditions (e.g., different temperatures, pH values, light intensities).

The data would then be fitted to various kinetic models to determine the order of the reaction and the rate constant (k). For instance, if the degradation follows first-order kinetics, the rate of degradation would be directly proportional to the concentration of this compound. The Arrhenius equation could then be used to describe the temperature dependence of the rate constant and to estimate the shelf-life at different storage temperatures.

Studies on Losartan have reported its degradation to follow pseudo-zero-order or first-order kinetics depending on the conditions. semanticscholar.org Similar kinetic behavior could be anticipated for this compound, but this would need to be confirmed through dedicated experimental studies.

Advanced Analytical Methodologies for Losartan Butyl Ether Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in the pharmaceutical industry for separating and quantifying components within a mixture. For Losartan Butyl Ether, these methods are essential for determining its potency and identifying any process-related impurities or degradants.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of non-volatile and thermally labile compounds like this compound. The development of a stability-indicating HPLC method is crucial for separating the active pharmaceutical ingredient (API) from its potential impurities and degradation products.

A typical reversed-phase HPLC (RP-HPLC) method for this compound would likely utilize a C18 column due to the non-polar nature of the molecule. The mobile phase would be optimized to achieve efficient separation, likely consisting of an aqueous component with an organic modifier such as acetonitrile or methanol. The pH of the aqueous phase would be controlled with a buffer to ensure consistent ionization of the tetrazole moiety.

Method validation would be performed in accordance with International Council for Harmonisation (ICH) guidelines, encompassing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Note: This table is illustrative and based on common practices for similar molecules. Actual parameters would require experimental optimization.

Ultra-High-Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. These benefits are attributed to the use of columns with smaller particle sizes (typically sub-2 µm). For the analysis of this compound and its closely related impurities, UHPLC can provide superior separation efficiency, enabling the detection and quantification of trace-level components that might be co-elute in an HPLC method. The principles of method development for UHPLC are similar to HPLC but require instrumentation capable of handling the higher backpressures generated.

While this compound itself is not amenable to direct analysis by Gas Chromatography (GC) due to its high molecular weight and low volatility, GC is a valuable tool for the identification and quantification of potential volatile degradants or residual solvents from the manufacturing process. Headspace GC coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) is a common technique for such analyses. For instance, if volatile nitrosamine impurities were a concern, a headspace GC-MS method would be the preferred analytical approach.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the definitive structural confirmation of new chemical entities like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms.

¹H NMR (Proton NMR): A ¹H NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons of the biphenyl (B1667301) ring system, the protons of the imidazole (B134444) ring, the methylene protons of the butyl and ether groups, and the terminal methyl group of the butyl chain.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH carbons and negative signals for CH₂ carbons. Quaternary carbons are not observed in DEPT spectra. This information is crucial for the unambiguous assignment of the carbon signals in the ¹³C NMR spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for Key Protons in this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) |

| Aromatic Protons | 7.0 - 8.0 |

| Imidazole Proton | ~7.5 |

| N-CH₂ (Biphenylmethyl) | ~5.5 |

| O-CH₂ (Ether) | ~3.5 |

| N-CH₂ (Butyl) | ~2.6 |

| Butyl Chain Protons | 0.9 - 1.6 |

| Methyl Protons (Butyl) | ~0.9 |

Note: These are predicted values based on the structure and data from similar compounds. Actual values would need to be determined experimentally.

Table 3: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Aromatic Carbons | 120 - 160 |

| Imidazole Carbons | 115 - 150 |

| Tetrazole Carbon | ~160 |

| N-CH₂ (Biphenylmethyl) | ~50 |

| O-CH₂ (Ether) | ~70 |

| N-CH₂ (Butyl) | ~30 |

| Butyl Chain Carbons | 13 - 30 |

| Methyl Carbon (Butyl) | ~14 |

Note: These are predicted values based on the structure and data from similar compounds. Actual values would need to be determined experimentally.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the complete structural assignment of complex molecules like this compound. It provides detailed information about the connectivity of atoms and their spatial proximity, which is crucial for distinguishing it from Losartan and other related impurities.

Correlation Spectroscopy (COSY): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other within a molecule. For this compound, COSY would be instrumental in confirming the spin systems within the butyl chain, the imidazole ring, and the biphenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly bonded to heteronuclei, typically ¹³C. This technique allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons, mapping out the C-H framework of the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly powerful for identifying quaternary carbons and piecing together different molecular fragments. In this compound, HMBC would be key to confirming the connectivity between the butyl group and the rest of the molecule via the ether linkage, as well as the linkage between the imidazole and biphenyl moieties.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are close to each other, irrespective of their bonding connectivity. This provides crucial information about the molecule's three-dimensional structure and conformation. Studies on Losartan have utilized 2D NOESY to reveal important spatial features and confirm bioactive conformers. nih.gov For instance, NOESY experiments on Losartan encapsulated in nanocarriers have provided direct evidence of the spatial interactions between the biphenyl ring and the butyl chain with their environment. nih.gov Similar experiments on this compound would elucidate the spatial orientation of the butyl ether group relative to the biphenyl and imidazole rings. nih.govmdpi.com

Table 1: Predicted 2D NMR Correlations for Key Fragments of this compound

| Experiment | Correlated Nuclei | Expected Information for this compound |

|---|---|---|

| COSY | ¹H - ¹H | Confirms connectivity within the n-butyl chain (e.g., -O-CH₂-CH₂-CH₂-CH₃) and aromatic spin systems. |

| HSQC | ¹H - ¹³C (Direct) | Assigns each carbon atom to its directly attached proton(s). |

| HMBC | ¹H - ¹³C (Long-Range) | Establishes connectivity across the ether oxygen and links the biphenyl, imidazole, and butyl ether moieties. |

| NOESY | ¹H - ¹H (Through-Space) | Determines the spatial proximity of the butyl ether chain to the aromatic rings, revealing conformational preferences. nih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with errors of less than 5 ppm. thermofisher.cn This precision allows for the determination of the elemental composition of a molecule, which is a critical step in identifying unknown compounds. For this compound, HRMS would be used to confirm its molecular formula (C₂₆H₂₉ClN₆O) by comparing the experimentally measured exact mass with the calculated theoretical mass. This technique is routinely used in the pharmaceutical industry for impurity profiling, contributing to the detection of both known and unknown impurities in drug substances like Losartan. researchgate.netresearchgate.netnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Studies

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a series of product ions. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for its identification. Numerous studies have detailed the fragmentation of Losartan. thaiscience.inforesearchgate.netnih.govresearchgate.net A common fragmentation pathway for Losartan (m/z 423.2 in positive ESI mode) involves the loss of the butyl group and cleavage at the methylene bridge, yielding a prominent product ion around m/z 207.2. nih.gov For this compound, a similar fragmentation would be expected, with characteristic losses related to the butyl ether chain, providing definitive structural confirmation. These studies are often performed using triple quadrupole or Q-TOF mass spectrometers. nih.govlcms.cz

Table 2: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) [M+H]⁺ | Predicted Product Ion (m/z) | Corresponding Neutral Loss | Structural Fragment |

|---|---|---|---|

| 479.2 | 407.2 | C₄H₁₀O (Butoxy radical) | Losartan carbocation |

| 479.2 | 207.1 | C₁₇H₁₉ClN₂O | Biphenyltetrazole fragment |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. ekb.eg The IR spectrum of this compound would exhibit characteristic bands for the C-H stretching of the alkyl and aromatic groups, C=C and C=N stretching from the aromatic and imidazole rings, and the C-Cl bond. Crucially, the presence of a strong C-O-C stretching band (typically in the 1150-1085 cm⁻¹ region) and the absence of the broad O-H stretching band (around 3400-3200 cm⁻¹) seen in Losartan would confirm the ether functional group and distinguish it from its parent compound. mdpi.com Studies on Losartan polymorphs have shown that vibrational spectroscopy can detect subtle changes in molecular conformation and crystal packing. nih.gov

UV-Visible Spectroscopy for Chromophore Analysis and Quantification

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, specifically the chromophores present. The technique is widely used for the quantitative analysis of pharmaceuticals. sysrevpharm.orgsysrevpharm.org Losartan potassium in solution typically exhibits a maximum absorption (λ-max) at approximately 205-234 nm. researchgate.netijrpc.com Since the core chromophoric system (the biphenyltetrazole and substituted imidazole rings) remains unchanged between Losartan and this compound, the latter is expected to have a very similar UV absorption spectrum. This property allows for its quantification using validated spectrophotometric methods, which are valued for their simplicity, speed, and cost-effectiveness. sysrevpharm.org

Hyphenated Techniques for Comprehensive Impurity Profiling (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation technique with a detection technique, are the cornerstone of modern pharmaceutical analysis for impurity profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is the preeminent technique for the analysis of pharmaceutical impurities. technologynetworks.com It combines the powerful separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective detection of mass spectrometry. Numerous LC-MS/MS methods have been developed for the quantification of Losartan, its active metabolite, and various impurities (including nitrosamines and azido compounds) in drug substances and products. thaiscience.infonih.govlabrulez.comoup.comresearchgate.netmdpi.com These methods demonstrate high sensitivity, with limits of quantification often in the low ng/mL range, making them suitable for trace-level impurity detection. researchgate.netlcms.czoup.com The application of HRMS in conjunction with LC provides an even more powerful tool for identifying unknown impurities. researchgate.netnih.gov An LC-MS method would be the ideal approach for separating this compound from Losartan and other related substances and for its subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly effective technique for the analysis of volatile and semi-volatile impurities. In the context of sartan drugs, headspace GC-MS methods have been extensively developed and validated for the determination of potentially carcinogenic nitrosamine impurities. nih.govacs.org These methods offer excellent sensitivity and selectivity for volatile contaminants. thermofisher.cn While this compound itself may not be sufficiently volatile for direct GC-MS analysis without derivatization, the technique is crucial for a comprehensive impurity profile of the drug substance, targeting different types of potential contaminants.

Table 3: Overview of Hyphenated Techniques for Losartan Impurity Analysis

| Technique | Separation Mode | Mass Analyzer | Application for Losartan/Impurities | Reference |

|---|---|---|---|---|

| LC-MS/MS | Reverse Phase C18 | Triple Quadrupole (QqQ) | Quantification of nitrosamine and azido impurities. | technologynetworks.comlabrulez.comoup.com |

| LC-HRMS | Reverse Phase C18 | Quadrupole Time-of-Flight (Q-TOF) | Targeted and untargeted screening for known and unknown impurities. | researchgate.netnih.gov |

| GC-MS | Capillary Column | Single Quadrupole / Triple Quadrupole | Simultaneous determination of volatile nitrosamine impurities. | nih.govacs.org |

Development and Validation of Analytical Methods for Trace-Level Quantification

The quantification of trace-level impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control. This compound, an identified process-related impurity of Losartan, necessitates the development of highly sensitive and validated analytical methods to ensure its presence is maintained below established safety thresholds. The establishment of robust analytical procedures is essential for monitoring and controlling the levels of such impurities in both the drug substance and the final drug product.

The development of these methods focuses on achieving high sensitivity, specificity, accuracy, and precision, particularly at the trace levels relevant to impurity quantification. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques for this purpose.

Method Development

A reverse-phase HPLC method is often the primary choice for the analysis of Losartan and its related compounds, including this compound. The development process involves a systematic optimization of chromatographic parameters to achieve adequate separation of the impurity from the main API peak and other potential impurities.

Key considerations in method development include:

Column Selection: A C18 column is commonly employed due to its hydrophobicity, which is suitable for the separation of Losartan and its structurally similar impurities. Column dimensions and particle size are selected to balance resolution and analysis time.

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate or acetate buffer) and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter that can be adjusted to optimize the retention and peak shape of the analytes. A gradient elution is often preferred to ensure the timely elution of all compounds with good resolution.

Detection Wavelength: The UV detection wavelength is selected based on the UV absorption maxima of this compound to ensure maximum sensitivity.

Flow Rate and Column Temperature: These parameters are optimized to achieve efficient separation within a reasonable run time.

For even lower detection and quantification limits, or for confirmation of the impurity's identity, an LC-MS/MS method is developed. This technique offers superior sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for this compound.

Method Validation

Once developed, the analytical method undergoes a rigorous validation process in accordance with the International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the API, other impurities, and degradation products. This is typically demonstrated by the separation of all potential compounds and by conducting forced degradation studies.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy. These are crucial for trace-level analysis.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined over a range of concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies, where a known amount of the impurity is spiked into a sample matrix.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Detailed Research Findings

A typical validated RP-HPLC method for the trace-level quantification of this compound would exhibit the following characteristics and performance data, as summarized in the tables below.

Table 1: Optimized Chromatographic Conditions for Trace-Level Quantification of this compound

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatography (HPLC) with UV Detector |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate (pH 2.5) |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | Time (min) |

| 0 | |

| 15 | |

| 20 | |

| 22 | |

| 25 | |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 225 nm |

| Injection Volume | 10 µL |

Table 2: Summary of Method Validation Parameters for this compound Quantification

| Validation Parameter | Result |

| Specificity | No interference from Losartan or other related impurities at the retention time of this compound. |

| Limit of Detection (LOD) | 0.05 µg/mL |

| Limit of Quantification (LOQ) | 0.15 µg/mL |

| Linearity Range | 0.15 - 2.5 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (RSD%) | |

| - Repeatability | < 1.5% |

| - Intermediate Precision | < 2.0% |

| Robustness | The method was found to be robust for minor changes in flow rate, column temperature, and mobile phase composition. |

The development and validation of such analytical methods are paramount for the quality control of Losartan. The data presented demonstrates that a well-optimized and validated HPLC method is capable of accurately and reliably quantifying this compound at trace levels, ensuring the safety and efficacy of the final pharmaceutical product. For even greater sensitivity, LC-MS/MS methods can be employed, often achieving LOQ values in the ng/mL range.

Computational Chemistry and Conformational Analysis of Losartan Butyl Ether

Molecular Modeling and Simulation of Conformational Dynamics

Detailed molecular modeling and simulation studies are essential to map the conformational landscape of a molecule. For Losartan Butyl Ether, such studies would be particularly insightful.

Exploring Conformational Preferences and Energy Landscapes of the Butyl Ether Side Chain

The flexibility of the butyl ether side chain in this compound would likely result in a complex energy landscape with multiple local minima, each corresponding to a different conformer. The rotational freedom around the ether linkage and the single bonds of the butyl group allows the side chain to adopt various spatial arrangements. The conformational preferences would be governed by a delicate balance of steric hindrance, intramolecular hydrogen bonding (if any), and van der Waals interactions.

A comprehensive exploration of these preferences would typically involve systematic conformational searches using molecular mechanics force fields, followed by higher-level quantum mechanics calculations to refine the energies of the most stable conformers. The resulting potential energy surface would reveal the most probable conformations of the butyl ether side chain and the energy barriers between them. However, specific studies providing this data for this compound are not publicly available.

Comparison of this compound Conformers with Parent Losartan and Other Analogues

A comparative conformational analysis between this compound and its parent compound, Losartan, would be of significant interest. For Losartan, the hydroxymethyl group can act as both a hydrogen bond donor and acceptor, influencing its interaction with its biological target and its crystal packing. The replacement of this group with a more lipophilic and flexible butyl ether chain would alter these properties.

Computational studies on Losartan have identified low-energy conformations where the imidazole (B134444) and tetrazole rings are positioned on opposite sides relative to the spacer phenyl ring plane nih.gov. It would be valuable to determine if the introduction of the butyl ether group alters the preferred orientation of the biphenyl (B1667301) tetrazole moiety. Such a comparison would require dedicated computational analysis of this compound, which has not been reported.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations offer deep insights into the electronic properties of a molecule, which are fundamental to its reactivity and interactions.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method for optimizing molecular geometries and calculating the electronic energy of a system. For this compound, DFT calculations would provide a precise three-dimensional structure of the most stable conformer, including bond lengths, bond angles, and dihedral angles. These calculations would also yield important energetic data, such as the total electronic energy, which can be used to compare the relative stabilities of different conformers. While DFT has been applied to study Losartan, specific results for this compound are not found in the literature.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Hotspots

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's susceptibility to electrophilic and nucleophilic attack.

An FMO analysis of this compound would identify the regions of the molecule most likely to participate in chemical reactions. The HOMO would indicate the sites prone to oxidation or reaction with electrophiles, while the LUMO would highlight the sites susceptible to reduction or attack by nucleophiles. This information is crucial for predicting potential metabolic pathways and chemical degradation. However, a specific FMO analysis for this compound has not been published.

Investigation of Intermolecular Interactions (e.g., within crystalline forms or solutions)

The nature of intermolecular interactions is critical for understanding the solid-state properties of a compound, such as its crystal structure and polymorphism, as well as its behavior in solution. For Losartan, studies have identified different polymorphic forms with subtle changes in molecular conformation and crystal packing .

A study involving Losartan loaded into polymeric nanocarriers did provide some insight into its intermolecular interactions. Using 2D-NOESY NMR experiments, strong intermolecular interactions were observed between the biphenyl ring and the butyl chain of Losartan with the methylene signals of the polymer, indicating hydrophobic interactions. While this study involved the parent Losartan, it suggests that the butyl chain in this compound would also be expected to engage in significant hydrophobic interactions. A detailed computational analysis of the intermolecular interaction energies and patterns in a hypothetical crystal lattice or in solution would provide a more complete picture, but such research specific to this compound is currently lacking.

Hydrogen Bonding and Van der Waals Interactions

The conformational stability and intermolecular interactions of this compound are governed by a delicate balance of hydrogen bonding and van der Waals forces. Computational models allow for the detailed exploration of these non-covalent interactions, which are fundamental to the molecule's structure and potential interactions.

The most significant alteration in this compound compared to its parent compound, Losartan, is the modification of its hydrogen bonding capability. The hydroxyl group in Losartan can act as both a hydrogen bond donor and acceptor. In contrast, the ether linkage in this compound removes the potential for hydrogen bond donation from this position. The ether oxygen, however, retains two lone pairs of electrons and can function as a hydrogen bond acceptor britannica.comquora.comucalgary.calibretexts.orgjove.com. This change fundamentally alters its interaction landscape, particularly with protic solvents or biological residues.

Van der Waals forces, particularly London dispersion forces, play a more pronounced role in the conformational landscape of this compound due to the addition of the butyl chain. These weak, short-range attractions arise from temporary fluctuations in electron density and are significant for nonpolar moieties wikipedia.orgbritannica.com. The n-butyl group of the ether, in conjunction with the existing n-butyl chain on the imidazole ring and the biphenyl system, contributes to a larger, more polarizable electron cloud. These interactions are additive and increase with molecular surface area, influencing how different parts of the molecule attract each other and how the molecule interacts with its environment libretexts.orgacs.orgncert.nic.in.

Computational studies on Losartan have shown that it favors a low-energy conformation where the imidazole and tetrazole rings are positioned on opposite sides of the spacer phenyl ring plane nih.gov. The alkyl chain is typically oriented above the spacer phenyl ring nih.gov. For this compound, it is predicted that this general antiperiplanar conformation of the biphenyl-tetrazole and imidazole moieties remains the most stable isomer nih.govresearchgate.netresearchgate.net. The flexible butyl ether chain, however, introduces additional rotational degrees of freedom. The orientation of this chain will be influenced by intramolecular van der Waals interactions, likely folding to maximize favorable contacts with other hydrophobic parts of the molecule, such as the other butyl chain or the biphenyl rings.

Below is a hypothetical data table derived from theoretical calculations, illustrating the potential non-covalent interactions within a low-energy conformer of this compound.

| Interaction Type | Interacting Groups | Predicted Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| Hydrogen Bond (Acceptor) | Ether Oxygen ... Water (H) | ~2.0 - 2.2 | -3 to -5 |

| Hydrogen Bond (Acceptor) | Tetrazole Nitrogens ... Water (H) | ~1.9 - 2.1 | -4 to -6 |

| Van der Waals | Butyl Ether Chain ... Imidazole Butyl Chain | ~3.5 - 4.5 | -0.5 to -1.5 |

| Van der Waals (π-stacking) | Biphenyl Ring 1 ... Biphenyl Ring 2 | ~3.8 - 4.2 (offset) | -1 to -2.5 |

Solvation Effects on Molecular Conformation and Stability

In a polar protic solvent such as water, the hydrophilic portions of this compound will engage in favorable interactions. The tetrazole ring and the ether oxygen can act as hydrogen bond acceptors, interacting with water molecules libretexts.orgjove.com. However, the large hydrophobic surface area, now increased by the butyl ether group, will induce a hydrophobic effect. Water molecules are expected to form an ordered "cage-like" structure around the nonpolar biphenyl and alkyl moieties, which is entropically unfavorable. This effect would likely drive the molecule to adopt conformations that minimize the exposed nonpolar surface area.

In contrast, in a nonpolar, aprotic solvent (simulating a lipid environment), the van der Waals interactions would dominate. The extensive hydrophobic regions of this compound would interact favorably with the nonpolar solvent molecules. In such an environment, the molecule might adopt a more extended conformation compared to its state in water, as there is no hydrophobic penalty for exposing its nonpolar surfaces. Studies on Losartan have indicated that in amphiphilic environments like micelles or lipid bilayers, the molecule orients itself at the water-lipid interface to satisfy the solvation requirements of both its polar and nonpolar parts researchgate.net. A similar behavior would be anticipated for this compound, with the increased hydrophobicity potentially leading to a deeper insertion of the imidazole portion into the lipid phase.

The relative stability of different conformers can be quantified by calculating the solvation free energy. This value represents the free energy change associated with transferring the molecule from a vacuum (gas phase) to the solvent. A more negative solvation free energy indicates greater stability in that solvent.

The following interactive table presents theoretical solvation free energy data for a representative low-energy conformer of this compound in different solvent models, illustrating the compound's adaptability to its environment.

| Solvent Model | Dielectric Constant (ε) | Solvation Free Energy (ΔGsolv, kcal/mol) | Predominant Interactions |

| Water (Explicit) | ~78.4 | -25.5 | Hydrogen Bonding, Hydrophobic Effect |

| Octanol (Implicit) | ~10.3 | -32.8 | Dipole-Dipole, Van der Waals |

| Chloroform (Implicit) | ~4.8 | -30.1 | Dipole-Dipole, Van der Waals |

| Hexane (Implicit) | ~1.9 | -22.7 | Van der Waals (Dispersion) |

Future Research Directions and Advanced Methodological Applications

Integration of Machine Learning and AI in Impurity Prediction and Control

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the prediction and control of pharmaceutical impurities. chemical.aichemrxiv.org These technologies can analyze vast datasets from chemical reactions to identify patterns and predict the formation of by-products like Losartan Butyl Ether.

Table 1: Potential Applications of AI/ML in this compound Control

| AI/ML Application | Description | Potential Impact on this compound Control |

| Impurity Formation Prediction | Utilizes historical batch data to train algorithms that predict the formation of impurities based on process parameters. | Proactively identifies conditions likely to lead to the formation of this compound, allowing for process optimization to minimize its presence. |

| Reaction Pathway Analysis | AI tools can analyze reaction mechanisms to identify potential side reactions that could lead to the formation of impurities. | Elucidates the specific reaction steps where butanol may react with a Losartan intermediate to form the ether, guiding targeted process modifications. |

| Process Optimization | ML algorithms can suggest optimal reaction conditions (e.g., temperature, catalyst, solvent) to maximize the yield of Losartan while minimizing the formation of this compound. | Leads to the development of more robust and efficient manufacturing processes with a lower impurity profile. |

| Automated Impurity Identification | AI can be integrated with analytical techniques like HPLC to automate the identification and classification of impurity peaks in chromatograms. amazonaws.com | Speeds up the quality control process by rapidly identifying the presence of this compound in analytical runs. |

Advanced Spectroscopic Techniques for In-Situ Monitoring of this compound Formation and Degradation

Process Analytical Technology (PAT) utilizes in-situ monitoring to provide real-time insights into chemical reactions, enabling better process control. americanpharmaceuticalreview.com Advanced spectroscopic techniques like Raman and Infrared (IR) spectroscopy are well-suited for this purpose as they can provide molecular-level information non-destructively. americanpharmaceuticalreview.commdpi.com

An in-situ Raman or IR probe could be immersed directly into the reaction vessel during the synthesis of Losartan. By monitoring specific vibrational frequencies associated with the formation of the ether linkage in this compound, it would be possible to track its emergence in real-time. This data would allow for immediate adjustments to the reaction conditions, such as temperature or reagent addition rate, to suppress the formation of the impurity as it begins to appear. These techniques can also be used to monitor the degradation of Losartan, which could potentially lead to the formation of other impurities. nih.govresearchgate.netsemanticscholar.org

Table 3: Spectroscopic Techniques for In-Situ Monitoring

| Spectroscopic Technique | Principle | Potential for Monitoring this compound |

| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. mdpi.com | Could potentially detect the formation of the C-O-C ether bond and track the consumption of the alcohol precursor in real-time. |

| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecules, corresponding to their vibrational modes. americanpharmaceuticalreview.com | Can monitor changes in the functional groups present in the reaction mixture, identifying the appearance of the ether functionality. |

| Near-Infrared (NIR) Spectroscopy | Utilizes the near-infrared region of the electromagnetic spectrum. | Can be used for quantitative analysis of multiple components in a reaction mixture, including the active pharmaceutical ingredient (API) and key impurities. |

Exploration of Derivatization Strategies for Enhanced Analytical Detection

For impurities present at very low levels, direct detection by standard analytical techniques like HPLC with UV detection can be challenging. thermofisher.com Derivatization is a chemical modification process that converts an analyte into a new compound with properties that are more suitable for a given analytical method. journalajacr.comhta-it.comresearchgate.net

To enhance the detection of this compound, derivatization strategies could be explored. For instance, if the impurity lacks a strong chromophore, a derivatizing agent that introduces a UV-absorbing or fluorescent tag could be employed for pre-column or post-column derivatization in HPLC. journalajacr.comwelch-us.com For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatization can be used to increase the volatility of the analyte. jfda-online.com For example, silylation reagents could be used to derivatize any reactive functional groups on the this compound molecule, making it more amenable to GC analysis.

Table 4: Potential Derivatization Strategies for this compound

| Analytical Technique | Derivatization Goal | Example Derivatizing Agents | Expected Benefit |

| HPLC-UV/Vis | Introduce a chromophore. | 1-fluoro-2,4-dinitrobenzene (FDNB), p-bromophenacyl bromide. journalajacr.comlibretexts.org | Increased UV absorbance, leading to lower detection limits. |

| HPLC-Fluorescence | Introduce a fluorophore. | o-phthalaldehyde (OPA), dansyl chloride. researchgate.netlibretexts.org | Highly sensitive detection for trace-level quantification. |

| GC-MS | Increase volatility and thermal stability. | Silylating agents (e.g., BSTFA), acylation agents (e.g., trifluoroacetic anhydride). jfda-online.com | Enables analysis by GC-MS, providing both chromatographic separation and mass spectrometric identification. |

Theoretical Studies on the Comparative Reactivity of Losartan Ether Impurities

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for understanding the reactivity of molecules. mdpi.comnih.gov Theoretical studies can be conducted to investigate the electronic structure and reactivity of this compound in comparison to Losartan itself and other potential impurities.

By calculating parameters such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and bond dissociation energies, researchers can gain insights into the relative stability and reactivity of these compounds. nih.gov For example, such studies could predict the most likely sites of metabolic attack on this compound or its propensity to degrade under certain conditions. This information can be invaluable for risk assessment and for designing more stable drug formulations.

Table 5: Theoretical Parameters and Their Significance in Reactivity Studies

| Theoretical Parameter | Description | Relevance to this compound |

| HOMO-LUMO Energy Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | A smaller energy gap generally indicates higher reactivity. This can be used to compare the reactivity of this compound to other impurities. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface of a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Bond Dissociation Energy (BDE) | The energy required to break a specific bond homolytically. | Can be used to assess the stability of the ether linkage in this compound compared to other bonds in the molecule. |

| Global Reactivity Descriptors | Parameters such as electronegativity, chemical hardness, and softness that describe the overall reactivity of a molecule. mdpi.com | Provide a quantitative measure to compare the reactivity of different Losartan-related impurities. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Losartan Butyl Ether in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) and spectrofluorimetry are widely used. For HPLC, a C18 column with UV detection at 254 nm and mobile phases like phosphate buffer-acetonitrile (70:30 v/v) achieve optimal resolution. Spectrofluorimetric methods using excitation/emission wavelengths of 250/380 nm can enhance sensitivity for low-concentration samples. Multivariate experimental designs (e.g., factorial designs) reduce testing iterations and improve method validation efficiency .

Q. What metabolic pathways are associated with this compound biotransformation?

- Methodological Answer : this compound undergoes hepatic metabolism via cytochrome P450 enzymes, primarily through hydroxylation of the butyl side chain, forming active and inactive metabolites. In vitro studies using liver microsomes or hepatocyte models, combined with LC-MS/MS, are standard for identifying metabolites. Note that ~1% of individuals exhibit minimal conversion to active metabolites, necessitating population-specific pharmacokinetic analyses .

Q. How can researchers optimize synthesis protocols for this compound derivatives?

- Methodological Answer : Selective alkylation of imidazole derivatives using protective groups (e.g., trityl) ensures regioselectivity. For example, alkylating the N-3 nitrogen of 4(5)-butyl-imidazole with biphenyl tetrazole moieties under inert conditions (argon atmosphere) minimizes side reactions. Reaction progress is monitored via TLC or NMR spectroscopy .

Advanced Research Questions

Q. How do structural modifications to the butyl ether moiety in Losartan derivatives influence angiotensin II receptor (AT1) binding affinity?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal that elongation or branching of the butyl chain reduces AT1 affinity due to steric hindrance. For example, compound 33 (2-butyl substitution) showed decreased activity compared to losartan, while V8 (repositioned hydroxymethyl and butyl groups) retained binding via hydrophobic interactions with Ile5. Docking simulations (PDB: 2PRG) using AutoDock Vina or Schrödinger Suite validate these findings .

Q. What strategies resolve contradictions in reported activity data for this compound analogs with modified imidazole rings?

- Methodological Answer : Discrepancies often arise from divergent synthetic routes or assay conditions. For example, derivatives synthesized via non-losartan precursors (e.g., 32 ) exhibit different SAR trends. Standardized in vitro assays (e.g., radioligand binding assays with HEK293 cells expressing AT1 receptors) and meta-analyses of published IC50 values under consistent pH/temperature conditions improve comparability .

Q. How can computational docking rationalize discrepancies in this compound analog activity?

- Methodological Answer : Molecular docking using cryo-EM or X-ray structures (e.g., PDB 2PRG) identifies critical binding residues. For instance, hydrophobic interactions with Tyr113 and hydrogen bonding with Gln165 are essential. Free energy perturbation (FEP) calculations quantify binding energy differences between analogs, explaining why certain modifications (e.g., 39 with a linker) reduce activity despite structural similarity .

Q. What experimental designs address challenges in this compound impurity profiling?

- Methodological Answer : For impurity identification (e.g., Losartan EP Impurity K), use orthogonal methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.